molecular formula C9H7N5O B141120 3-amino-2H-triazino[5,4-b]indol-4-one CAS No. 135086-97-4

3-amino-2H-triazino[5,4-b]indol-4-one

Cat. No. B141120
M. Wt: 201.18 g/mol
InChI Key: DGBPUSDRECMGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2H-triazino[5,4-b]indol-4-one is a heterocyclic compound with a triazine ring fused to an indole ring. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

3-amino-2H-triazino[5,4-b]indol-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential as a fluorescent probe for biological imaging.

Mechanism Of Action

The mechanism of action of 3-amino-2H-triazino[5,4-b]indol-4-one is not fully understood. However, studies have suggested that the compound may exert its anticancer activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Biochemical And Physiological Effects

Studies have shown that 3-amino-2H-triazino[5,4-b]indol-4-one can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the growth of various fungi and bacteria. In addition, the compound has been investigated for its potential as a fluorescent probe for biological imaging.

Advantages And Limitations For Lab Experiments

One advantage of 3-amino-2H-triazino[5,4-b]indol-4-one is its potential as a versatile scaffold for the design of new anticancer agents. However, the compound has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

For research on 3-amino-2H-triazino[5,4-b]indol-4-one include the development of new synthetic methods for the compound, the investigation of its potential as a fluorescent probe for biological imaging, and the design of new anticancer agents based on the compound's structure. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to explore its potential applications in other fields, such as materials science and organic synthesis.

Synthesis Methods

The synthesis of 3-amino-2H-triazino[5,4-b]indol-4-one is a multi-step process that involves the reaction of 2-aminobenzamide with cyanogen bromide to form 2-cyano-N-(2-aminophenyl)acetamide. This intermediate is then reacted with 1,2-diaminobenzene to form the triazine ring. The resulting compound is then cyclized with formic acid to yield 3-amino-2H-triazino[5,4-b]indol-4-one.

properties

CAS RN

135086-97-4

Product Name

3-amino-2H-triazino[5,4-b]indol-4-one

Molecular Formula

C9H7N5O

Molecular Weight

201.18 g/mol

IUPAC Name

3-amino-5H-triazino[5,4-b]indol-4-one

InChI

InChI=1S/C9H7N5O/c10-14-9(15)8-7(12-13-14)5-3-1-2-4-6(5)11-8/h1-4,11H,10H2

InChI Key

DGBPUSDRECMGFB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=NNN(C(=O)C3=N2)N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(N=N3)N

Canonical SMILES

C1=CC=C2C(=C1)C3=NNN(C(=O)C3=N2)N

synonyms

3-amino-5H-1,2,3-triazin(5,4b)indol-4-one

Origin of Product

United States

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